Ethyl 3-hydroxyadamantane-1-carboxylate
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Overview
Description
Ethyl 3-hydroxyadamantane-1-carboxylate is an organic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxyadamantane-1-carboxylate typically involves the esterification of 3-hydroxyadamantane-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-hydroxyadamantane-1-carboxylic acid+ethanolacid catalystEthyl 3-hydroxyadamantane-1-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxyadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: 3-oxo-adamantane-1-carboxylate or 3-carboxyadamantane-1-carboxylate.
Reduction: 3-hydroxyadamantane-1-methanol.
Substitution: 3-chloroadamantane-1-carboxylate or 3-bromo-adamantane-1-carboxylate.
Scientific Research Applications
Ethyl 3-hydroxyadamantane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials that require high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxyadamantane-1-carboxylate depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The unique structure of the adamantane core allows for strong binding interactions and enhances the stability of the compound within biological environments.
Comparison with Similar Compounds
Ethyl 3-hydroxyadamantane-1-carboxylate can be compared with other adamantane derivatives, such as:
1-adamantanol: Similar in structure but lacks the ester group, making it less versatile in chemical reactions.
1-adamantanecarboxylic acid: Contains a carboxylic acid group instead of an ester, which affects its reactivity and solubility.
Amantadine: A well-known antiviral drug that contains an adamantane core but has different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its combination of a hydroxyl group and an ester group, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-hydroxyadamantane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-2-16-11(14)12-4-9-3-10(5-12)7-13(15,6-9)8-12/h9-10,15H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWVYPCOMWTLII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)CC(C3)(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560289 |
Source
|
Record name | Ethyl 3-hydroxytricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122661-59-0 |
Source
|
Record name | Ethyl 3-hydroxytricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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